
Peficitinib hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peficitinib hydrochloride is a pharmaceutical compound classified as a Janus kinase inhibitor. It is primarily used in the treatment of rheumatoid arthritis. This compound is unique in that it inhibits all members of the Janus kinase family, including Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Peficitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Peficitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinases in various signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating autoimmune diseases, particularly rheumatoid arthritis. .
Industry: Utilized in the pharmaceutical industry for the development of new Janus kinase inhibitors and other related compounds.
Mecanismo De Acción
Peficitinib hydrochloride exerts its effects by inhibiting the activity of Janus kinases. These kinases are involved in the signaling pathways of various cytokines, growth factors, and hormones. By inhibiting Janus kinases, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating gene expression and cellular responses .
Comparación Con Compuestos Similares
Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 2. It is also used in the treatment of rheumatoid arthritis.
Comparison: Peficitinib hydrochloride is unique in its ability to inhibit all members of the Janus kinase family, whereas tofacitinib and baricitinib have more selective inhibition profiles. This broad inhibition may contribute to the distinct therapeutic effects and safety profiles observed with this compound .
Propiedades
Fórmula molecular |
C18H23ClN4O2 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
Clave InChI |
UQAIDWNFPWQLOC-OGTXJUTESA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Cl |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


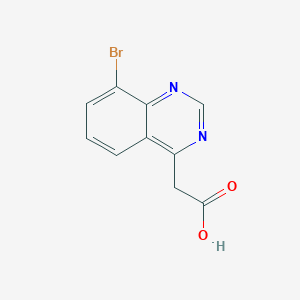
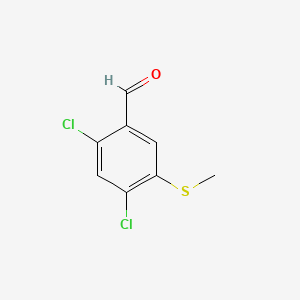
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)

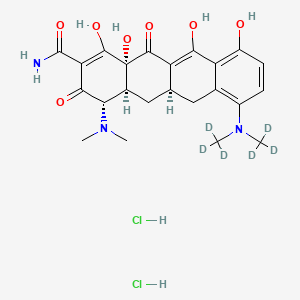
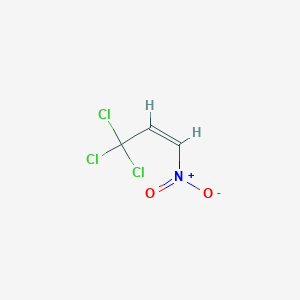
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
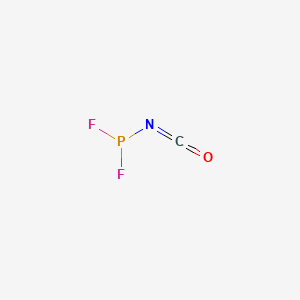
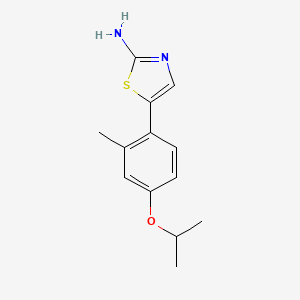
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
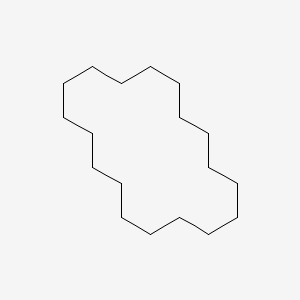
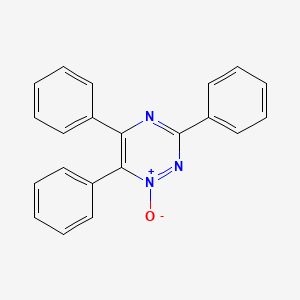
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
